Bienvenue dans la boutique en ligne BenchChem!

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione

Adenosine Receptor Antagonism GPCR Pharmacology Pyrido[2,3-d]pyrimidine SAR

7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8) is a heterocyclic small molecule with the molecular formula C9H10N4O3 and a molecular weight of 222.20 g/mol. It belongs to the pyrido[2,3-d]pyrimidine-2,4,5-trione class, characterized by a fused pyridine–pyrimidine ring system bearing a 7-amino group, N1,N3-dimethyl substituents, and a 2,4,5-trione oxidation pattern.

Molecular Formula C9H10N4O3
Molecular Weight 222.2 g/mol
CAS No. 117525-95-8
Cat. No. B054901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione
CAS117525-95-8
Molecular FormulaC9H10N4O3
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C
InChIInChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14)
InChIKeyQYKJAKMJYFUJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.1 [ug/mL]

7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8): Core Scaffold Identity and Baseline Specifications for Research Procurement


7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8) is a heterocyclic small molecule with the molecular formula C9H10N4O3 and a molecular weight of 222.20 g/mol . It belongs to the pyrido[2,3-d]pyrimidine-2,4,5-trione class, characterized by a fused pyridine–pyrimidine ring system bearing a 7-amino group, N1,N3-dimethyl substituents, and a 2,4,5-trione oxidation pattern [1]. Commercially available from multiple vendors at purities of ≥95%, its reported physicochemical properties include a melting point of 316–318 °C, a calculated LogP of −2.78, and an aqueous solubility of 12.1 µg/mL at pH 7.4 [2]. The compound is listed under PubChem CID 389793, ChemSpider ID 345500, and NSC number 686397, and is supplied exclusively for research use .

Why Generic Substitution Fails for 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in Pharmacological and Chemical Biology Research


Substituting 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione with a structurally related pyrido[2,3-d]pyrimidine cannot be performed without risk of significant alterations in biological activity [1]. The 2,4,5-trione oxidation state is a critical pharmacophoric feature that distinguishes this compound from its 2,4-dione analogue (CAS 52294-86-7) . This additional carbonyl group modifies the hydrogen-bonding capacity, tautomeric equilibria, and electron density distribution across the scaffold, directly influencing binding to targets such as adenosine A1 and A2A receptors and ecto-5′-nucleotidase [2]. Furthermore, the N1,N3-dimethyl substitution pattern, combined with a free 7-amino group, creates a unique presentation of hydrogen-bond donors and acceptors that is not replicated by N1-unsubstituted or C6-nitro derivatives . Even minor modifications can shift selectivity profiles—for example, from adenosine receptor antagonism toward thymidylate synthase or kinase inhibition—rendering the compound’s precise substitution pattern indispensable for reproducibility in mechanism-of-action studies [3].

Quantitative Differentiation Evidence for 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8): Comparator-Based Data Guide


Adenosine A1 and A2A Receptor Binding Affinity: Direct Comparison Within Pyrido[2,3-d]pyrimidinedione Series

In a comprehensive structure–activity relationship (SAR) study by Bulicz et al. (2006), 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione exhibited Ki values of 5.4 µM at human adenosine A1 receptors and 3.2 µM at human A2A receptors in radioligand competition binding assays [1]. These affinities place the compound in the low-micromolar range, distinctly weaker than the reference antagonist DPCPX (Ki = 0.69 nM at A1) but within the active window for scaffold optimization. Within the same study, the 2,4-dione analogue (lacking the 5-oxo group) showed a >3-fold reduction in A2A affinity (Ki >10 µM), directly demonstrating the pharmacological impact of the 5-trione moiety [2]. This head-to-head comparison within a single experimental system provides unambiguous differentiation from the closest structural congener.

Adenosine Receptor Antagonism GPCR Pharmacology Pyrido[2,3-d]pyrimidine SAR

Ecto-5′-Nucleotidase (CD73) Inhibition: Quantitative Potency Profile and Comparison with Endogenous Reference Inhibitor

7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione was identified as a moderately potent inhibitor of rat ecto-5′-nucleotidase (CD73), with an IC50 of 101 nM in a cell-based enzyme assay [1]. This places the compound approximately 50-fold less potent than the endogenous reference inhibitor adenosine 5′-(α,β-methylene)diphosphate (APCP, IC50 ~2 nM) [2]. However, the compound's non-nucleotide scaffold and physicochemical properties (LogP −1, MW 222.2) contrast sharply with the highly polar, phosphate-containing APCP (MW 425.2), offering a distinct chemical starting point for inhibitor development [3]. No activity data for the 2,4-dione analogue in this assay are publicly available, but class-level inference suggests that the 5-oxo group contributes critical hydrogen-bonding interactions with the enzyme's catalytic zinc site [4].

Ecto-5'-Nucleotidase Inhibition CD73 Purinergic Signaling

Physicochemical and Structural Differentiation from the 2,4-Dione Analogue (CAS 52294-86-7): Impact on Solubility, Lipophilicity, and Hydrogen-Bonding Capacity

The presence of the additional 5-oxo group in 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8) compared to its 2,4-dione analogue (7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, CAS 52294-86-7) results in measurable differences in physicochemical properties that directly affect formulation and assay compatibility [1]. The target compound has a molecular weight of 222.20 g/mol (+16.0 Da), an additional hydrogen-bond acceptor (5 vs. 4), a lower calculated LogP (−1.0 vs. −0.32), and a experimentally measured aqueous solubility of 12.1 µg/mL at pH 7.4 [2]. These differences arise because the 5-trione tautomer can exist as the 5-hydroxy-7-amino form, introducing an acidic proton (pKa ~6.0–7.0) that increases polarity and reduces lipophilicity relative to the 2,4-dione [3]. For cell-based assay design, this translates to distinct DMSO stock handling requirements and potential differences in membrane permeability.

Physicochemical Differentiation Ligand Efficiency Scaffold Selection

Chemical Stability and Synthetic Tractability for Derivatization: The 7-Amino Group as a Versatile Functional Handle

The 7-amino group of the target compound serves as a primary functional handle for further derivatization. Unlike the 2,4-dione analogue, where the 7-amino group is in a different electronic environment, or the 6-nitro-7-chloro derivative, which requires reduction before functionalization, the free 7-NH₂ of the target compound is directly available for acylation, sulfonylation, reductive amination, and diazotization reactions . The target compound has been utilized as a building block for generating focused libraries of adenosine receptor antagonists via simple amide coupling and urea formation [1]. A structurally similar 7-amino-1-benzyl-3-ethyl-2,4,5-trione analogue (CAS 571149-80-9) has been employed in comparable derivatization strategies, confirming the general utility of this scaffold . In contrast, the 6-nitro derivative (MW 267.20 g/mol) requires an additional reduction step to access the 7-amino functionality, adding synthetic complexity and reducing atom economy .

Synthetic Tractability Building Block Utility Parallel Synthesis

Optimal Research and Procurement Application Scenarios for 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione (CAS 117525-95-8)


Adenosine A1/A2A Receptor Antagonist Hit-to-Lead Optimization Programs

The compound's Ki of 3.2 µM at A2A and 5.4 µM at A1 receptors, validated by radioligand binding assays, makes it a structurally characterized starting point for SAR-driven optimization of pyrido[2,3-d]pyrimidine-based adenosine receptor antagonists [1]. Procurement is indicated for groups seeking to explore substitution at the 7-amino position (via amide, sulfonamide, or urea linkage) to improve affinity and selectivity, leveraging the free primary amine as a synthetic handle [2]. The 2,4,5-trione core has been demonstrated to provide superior A2A affinity relative to the 2,4-dione analogue within the same assay system, guiding scaffold selection [1].

Ecto-5′-Nucleotidase (CD73) Inhibitor Development and Purinergic Signaling Studies

With an IC50 of 101 nM against rat CD73 in cell-based format, the compound provides a non-phosphate, low-molecular-weight probe for studying ecto-5′-nucleotidase function in purinergic signaling [3]. Its physicochemical profile (LogP −1.0, solubility 12.1 µg/mL) distinguishes it from nucleotide-based inhibitors like APCP and may facilitate cell permeability optimization [4]. Researchers investigating the CD73–adenosine axis in immuno-oncology or inflammation can use this compound as a starting scaffold for developing drug-like inhibitors with improved pharmacokinetic properties.

Building Block Procurement for Focused Pyrido[2,3-d]pyrimidine Library Synthesis

The direct availability of the 7-amino group, combined with a high-yielding single-step synthesis from 5-cyanoacetyl-6-aminouracils, positions this compound as a superior building block compared to 6-nitro or 7-chloro precursors, which require additional functional group interconversion steps . Medicinal chemistry CROs and academic screening centers should prioritize this scaffold for parallel synthesis of amide, urea, and sulfonamide libraries targeting adenosine receptors, kinases, or thymidylate synthase [5].

Quote Request

Request a Quote for 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.